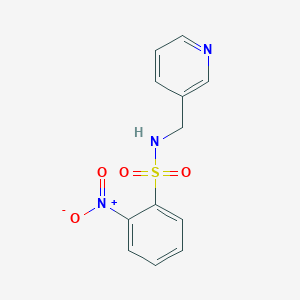![molecular formula C13H11ClN2O2S B5888693 N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
作用機序
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide inhibits the activity of BTK, ITK, and TCR signaling pathways by binding to the ATP-binding site of these kinases. This binding prevents the transfer of phosphate groups to downstream signaling molecules, ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the production of pro-inflammatory cytokines. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, ITK, and TCR signaling pathways. However, its limitations include its low solubility and potential toxicity at higher concentrations.
将来の方向性
There are several future directions for N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide research, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other cancer treatments. Additionally, further studies are needed to investigate the potential side effects and long-term safety of N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide.
Conclusion:
In conclusion, N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. Its inhibition of BTK, ITK, and TCR signaling pathways has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Future research is needed to further explore the potential of N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide in cancer treatment and to address its limitations and potential side effects.
合成法
The synthesis of N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide involves a multi-step process that includes the reaction of 2-chloro-4-nitroaniline with acetic anhydride to form N-acetyl-2-chloro-4-nitroaniline. This intermediate is then reacted with thiophene-2-carboxylic acid to produce N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide. The final product is purified through column chromatography to obtain a high yield and purity.
科学的研究の応用
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling pathways. These kinases play a crucial role in cell proliferation, differentiation, and survival. Inhibition of these pathways by N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
特性
IUPAC Name |
N-(4-acetamido-2-chlorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8(17)15-9-4-5-11(10(14)7-9)16-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNSRYRDTMDBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]-2,4-difluorobenzamide](/img/structure/B5888639.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)

![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5888667.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B5888680.png)
![2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)
![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)

![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)
![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)

